2-Fluoro-L-tyrosine

Descripción

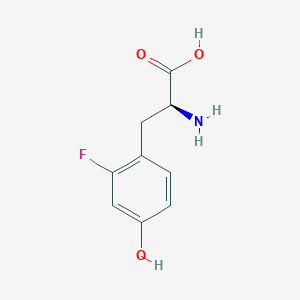

The exact mass of the compound this compound, 95% (H-L-Tyr(2-F)-OH) is 199.06447134 g/mol and the complexity rating of the compound is 212. Its Medical Subject Headings (MeSH) category is 1. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propiedades

IUPAC Name |

(2S)-2-amino-3-(2-fluoro-4-hydroxyphenyl)propanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10FNO3/c10-7-4-6(12)2-1-5(7)3-8(11)9(13)14/h1-2,4,8,12H,3,11H2,(H,13,14)/t8-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WEJIXBMNLWITCR-QMMMGPOBSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1O)F)CC(C(=O)O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C(C=C1O)F)C[C@@H](C(=O)O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10FNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70997897 | |

| Record name | 2-Fluorotyrosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70997897 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7656-31-7 | |

| Record name | 2-Fluorotyrosine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007656317 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Fluorotyrosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70997897 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to the Chemical Properties and Applications of 2-Fluoro-L-tyrosine

Prepared by: Gemini, Senior Application Scientist

Abstract

2-Fluoro-L-tyrosine (2-F-Tyr) is a synthetic, non-canonical amino acid that has emerged as a powerful tool for researchers in chemical biology, drug discovery, and molecular imaging. By replacing a hydrogen atom with fluorine at the C2 position of the phenolic ring, 2-F-Tyr introduces a minimally perturbing yet highly informative biophysical probe. This guide provides an in-depth exploration of the core chemical properties of this compound, from its fundamental physicochemical characteristics and spectroscopic signature to its synthesis, reactivity, and stability. Furthermore, we delve into its critical applications, including its use in protein-observed ¹⁹F NMR spectroscopy to study protein structure and dynamics, and as a precursor to the PET imaging agent 2-[¹⁸F]fluoro-L-tyrosine for visualizing protein synthesis in vivo. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive technical understanding of this versatile molecule.

Introduction: The Strategic Advantage of a Single Fluorine Atom

The substitution of hydrogen with fluorine is a cornerstone of modern medicinal chemistry and chemical biology. The fluorine atom is minimally larger than hydrogen (van der Waals radii of 1.47 Å vs. 1.20 Å, respectively), allowing it to serve as a subtle isostere that often preserves native biomolecular structure and function.[1] However, fluorine's extreme electronegativity profoundly alters local electronic properties, influencing acidity (pKa), hydrogen bonding capabilities, and metabolic stability.

This compound leverages these attributes, offering two primary advantages:

-

A Bio-orthogonal Spectroscopic Probe: The ¹⁹F nucleus possesses a spin of ½, 100% natural abundance, and a large chemical shift dispersion, making it an exquisite probe for Nuclear Magnetic Resonance (NMR) spectroscopy.[2] As fluorine is virtually absent in biological systems, incorporating 2-F-Tyr into a protein provides a background-free signal to report on the local environment, conformational changes, and molecular interactions.[3][4]

-

A Precursor for PET Imaging: The synthesis of 2-[¹⁸F]fluoro-L-tyrosine, a positron-emitting isotopologue, allows for the non-invasive imaging of amino acid metabolism and protein synthesis rates in vivo using Positron Emission Tomography (PET).[4] This has significant applications in oncology for tumor detection and monitoring.[5]

This guide will systematically detail the chemical underpinnings that enable these powerful applications.

Molecular and Physicochemical Properties

The foundational chemical properties of 2-F-Tyr define its behavior in both chemical and biological systems. The introduction of the electronegative fluorine atom ortho to the hydroxyl group subtly modulates the molecule's polarity, acidity, and overall profile compared to its natural analog, L-tyrosine.

Core Molecular Identifiers

The molecule is unambiguously identified by the following descriptors:

-

IUPAC Name: (2S)-2-amino-3-(2-fluoro-4-hydroxyphenyl)propanoic acid[6]

-

CAS Number: 78709-81-6[7]

-

Molecular Formula: C₉H₁₀FNO₃[7]

-

InChIKey: WEJIXBMNLWITCR-QMMMGPOBSA-N[6]

Physicochemical Data Summary

The key physicochemical properties of this compound are summarized in the table below, with comparative values for L-tyrosine.

| Property | This compound | L-Tyrosine | Reference(s) |

| Molecular Weight | 199.18 g/mol | 181.19 g/mol | [6] |

| XLogP3-AA | -1.7 | -2.3 | [6] |

| Topological Polar Surface Area | 83.6 Ų | 83.6 Ų | [6] |

| Hydrogen Bond Donors | 3 | 3 | [6] |

| Hydrogen Bond Acceptors | 5 | 4 | [6] |

| Appearance | White solid | White solid | [8] |

| Storage Temperature | 0-8 °C, Dry, Sealed | Room Temperature | [8] |

Acidity and pKa Values

-

L-Tyrosine: pKa₁ ≈ 2.20, pKa₂ ≈ 9.11, pKaR (phenol) ≈ 10.07

-

This compound (Expected): The electron-withdrawing fluorine atom is expected to lower the pKa of the adjacent phenolic hydroxyl group, making it more acidic than that of native tyrosine. The effect on the distant α-carboxyl and α-ammonium groups is likely minimal.

Crucially, when incorporated into proteins, 2-F-Tyr has been shown to cause a reduced pKa perturbation compared to 3-Fluoro-L-tyrosine.[3] This suggests that 2-F-Tyr is a more conservative structural mimic, a valuable property when studying sensitive biological systems where maintaining the native protonation state is key.[3]

Spectroscopic Properties

The spectroscopic signature of 2-F-Tyr is fundamental to its utility as a research tool, particularly in UV-Visible and NMR spectroscopy.

UV-Visible Absorption

Like its parent molecule, 2-F-Tyr absorbs UV light due to the π-π* transitions in its aromatic ring. However, the fluorine substituent causes a noticeable shift in the absorption maxima.

| Compound | λmax 1 (nm) | λmax 2 (nm) | Molar Extinction (ε) at λmax 2 | Reference(s) |

| L-Tyrosine | ~223 | ~275 | ~1400 M⁻¹cm⁻¹ | |

| 2-Fluoro-DL-tyrosine | ~220.5 | ~272 | ~1580 M⁻¹cm⁻¹ |

This shift to a shorter wavelength (a hypsochromic or "blue" shift) relative to tyrosine is a direct consequence of the electronic perturbation induced by the fluorine atom.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the cornerstone application for non-radioactive 2-F-Tyr.

-

¹H NMR: The proton spectrum is similar to that of tyrosine, but the aromatic region is more complex. The protons on the phenyl ring will exhibit splitting not only from adjacent protons but also from the ¹⁹F nucleus (H-F coupling).

-

¹³C NMR: The carbon spectrum will show distinct shifts for the carbons bonded to or near the fluorine atom. The C2 carbon will show a large one-bond C-F coupling constant.

-

¹⁹F NMR: This is the most powerful application. The ¹⁹F chemical shift is exquisitely sensitive to the local chemical environment. When 2-F-Tyr is incorporated into a protein, its ¹⁹F NMR signal serves as a sensitive reporter on:

-

Protein folding and conformational changes.

-

Ligand binding events, which alter the local environment and cause a chemical shift perturbation.[2]

-

Protein-protein interactions.[3]

-

Allosteric effects, where binding at a distant site is transmitted through the protein and detected by the fluorine probe.[3]

-

Synthesis and Reactivity

Chemical Synthesis Overview

The synthesis of 2-F-Tyr is non-trivial and typically involves multi-step organic chemistry. A classical route involves the synthesis of a fluorinated toluene derivative, which is then elaborated to introduce the amino acid functionality.

A more modern and highly relevant synthesis is the preparation of its radiolabeled form, 2-[¹⁸F]fluoro-L-tyrosine. A common and efficient method is through regiospecific electrophilic fluoro-de-stannylation.[4]

This method involves synthesizing a protected tyrosine precursor with a trialkyltin group at the 2-position. This stannane is then reacted with electrophilic [¹⁸F]F₂, which selectively displaces the tin group. Subsequent deprotection and purification yield the final radiotracer with high purity.[4]

Chemical Reactivity

The chemical reactivity of 2-F-Tyr is dominated by the standard reactions of an amino acid:

-

Peptide Bond Formation: The amino and carboxyl groups readily participate in amide bond formation, enabling its incorporation into peptides and proteins via solid-phase synthesis or, more importantly, through ribosomal biosynthesis.[9]

-

Side Chain Reactivity: The phenolic hydroxyl group can undergo reactions typical of phenols, such as etherification. However, its primary role in a biological context is as a hydrogen bond donor/acceptor and as a potential site for post-translational modifications like phosphorylation.[10]

The C-F bond itself is exceptionally strong and chemically inert under physiological conditions, making it a stable and reliable probe.

Stability and Degradation

This compound is a stable solid that should be stored in a dry, sealed container at cool temperatures (0-8 °C) for long-term preservation.[8] The primary sources of potential degradation are similar to those for native tyrosine, involving the amino acid backbone rather than the highly stable fluorinated ring. Potential degradation pathways in solution, particularly within a peptide or protein, include oxidation of the aromatic ring or photodegradation, though the C-F bond itself is highly resistant to cleavage.

Biochemical Properties and In Vivo Applications

The true power of 2-F-Tyr is realized when it is introduced into biological systems.

Biosynthetic Incorporation into Proteins

2-F-Tyr can be incorporated into proteins in host expression systems like E. coli. This is typically achieved using an auxotrophic strain that cannot synthesize its own tyrosine. By providing 2-F-Tyr in the growth medium in place of tyrosine, the cell's translational machinery incorporates the fluorinated analog into all positions normally occupied by tyrosine (metabolic labeling).[1]

More advanced techniques allow for site-specific incorporation. This involves engineering a unique codon (e.g., the amber stop codon) and a corresponding aminoacyl-tRNA synthetase/tRNA pair that is orthogonal to the host system and specific for the unnatural amino acid.[11]

Application in ¹⁹F NMR for Drug Discovery

Protein-observed ¹⁹F NMR (PrOF NMR) has become a valuable tool in fragment-based drug discovery. The process involves screening a library of small molecule fragments against a protein target that has been labeled with 2-F-Tyr.

When a fragment binds to the protein, it alters the chemical environment of nearby 2-F-Tyr residues. This change is detected as a perturbation in the ¹⁹F chemical shift, signaling a binding event or "hit." This technique is highly sensitive and provides information on binding location (if multiple fluorine probes are used) and affinity.[2]

Application in PET Imaging

As previously mentioned, 2-[¹⁸F]fluoro-L-tyrosine is used as a PET tracer to measure protein synthesis rates. Tumor cells often exhibit upregulated amino acid transport and protein synthesis to support rapid growth.[12] When injected into a patient, 2-[¹⁸F]fluoro-L-tyrosine is taken up by cells via amino acid transporters and incorporated into newly synthesized proteins. The positron emitted by the ¹⁸F isotope allows for the quantitative mapping of this metabolic activity, enabling clinicians to visualize and characterize tumors with high specificity.[5][11]

Experimental Protocol: Synthesis of 2-[¹⁸F]fluoro-L-tyrosine

The following protocol is a conceptualized methodology for the synthesis of 2-[¹⁸F]fluoro-L-tyrosine based on the fluoro-de-stannylation method.[4] This protocol is for informational purposes and must be adapted and validated for use in a certified radiochemistry facility.

Objective: To synthesize no-carrier-added 2-[¹⁸F]fluoro-L-tyrosine from a protected stannylated precursor.

Materials:

-

Precursor: N,O-bis(tert-butoxycarbonyl)-2-(triethylstannyl)-L-tyrosine ethyl ester

-

Radiochemical: [¹⁸F]F₂ in Neon target gas

-

Reagents: Acetonitrile (anhydrous), Hydrobromic acid (48% aq.), Sodium hydroxide, Water for Injection, Ethanol USP.

-

Equipment: Automated radiochemistry synthesis module, HPLC system with semi-preparative C18 column, radiation detectors, sterile filtration unit.

Methodology:

-

Precursor Preparation: Dissolve the N,O-bis(Boc)-2-(triethylstannyl)-L-tyrosine ethyl ester precursor in anhydrous acetonitrile within the reaction vessel of the synthesis module.

-

[¹⁸F]F₂ Production & Delivery: Bombard a [¹⁸O]O₂ target with protons to produce [¹⁸F]F₂ via the ¹⁸O(p,n)¹⁸F nuclear reaction. Pass the resulting gas mixture through the reaction vessel containing the precursor solution.

-

Electrophilic Fluorination: Allow the reaction to proceed at a controlled temperature (e.g., room temperature or slightly elevated) for 5-10 minutes. The [¹⁸F]F₂ reacts with the stannylated precursor, displacing the triethyltin group to form the protected ¹⁸F-labeled intermediate.

-

Solvent Removal: Evaporate the acetonitrile solvent under a stream of inert gas (e.g., nitrogen or argon).

-

Deprotection: Add aqueous hydrobromic acid to the reaction vessel. Heat the mixture (e.g., 100-120 °C) for 10-15 minutes to hydrolyze the Boc protecting groups and the ethyl ester, yielding the crude 2-[¹⁸F]fluoro-L-tyrosine.

-

Neutralization & Dilution: Cool the reaction vessel and neutralize the acidic solution with sodium hydroxide. Dilute with HPLC mobile phase.

-

HPLC Purification: Inject the crude product onto a semi-preparative reverse-phase HPLC column. Elute with a suitable mobile phase (e.g., dilute ethanol/water) to separate the desired product from unreacted precursors, byproducts, and [¹⁸F]fluoride.

-

Formulation: Collect the HPLC fraction containing the pure 2-[¹⁸F]fluoro-L-tyrosine. Remove the HPLC solvent via evaporation and reformulate the final product in a sterile, injectable solution (e.g., buffered saline with ethanol).

-

Quality Control: Perform standard quality control tests, including radiochemical purity (HPLC), enantiomeric purity (chiral HPLC), pH, and sterility before release.

Conclusion

This compound represents a masterful example of minimal-perturbation molecular engineering. The strategic placement of a single fluorine atom transforms a simple amino acid into a multi-faceted tool for advanced scientific inquiry. Its chemical properties—particularly its unique NMR signature and the stability of the C-F bond—make it indispensable for detailed studies of protein structure and drug interactions. Concurrently, its role as a precursor for the 2-[¹⁸F]fluoro-L-tyrosine PET tracer bridges the gap between basic biochemistry and clinical diagnostics, providing a powerful window into human metabolism. As protein engineering and molecular imaging techniques continue to advance, the utility and importance of this compound in the toolkit of researchers, scientists, and drug developers are set to expand even further.

References

-

Sal-Facine, E. A., et al. (2019). 2-Fluorotyrosine is a valuable but understudied amino acid for protein-observed 19F NMR. Journal of Biomolecular NMR. Available at: [Link]

-

Hess, E., et al. (2002). Synthesis of 2-[18F]fluoro-L-tyrosine via regiospecific fluoro-de-stannylation. Applied Radiation and Isotopes, 57(2), 185-91. Available at: [Link]

-

Wester, H. J., et al. (1999). Synthesis and radiopharmacology of O-(2-[18F]fluoroethyl)-L-tyrosine for tumor imaging. Journal of Nuclear Medicine, 40(1), 205-12. Available at: [Link]

-

Wilkins, B. J., et al. (2010). Site-specific incorporation of fluorotyrosines into proteins in Escherichia coli by photochemical disguise. Biochemistry, 49(8), 1557-9. Available at: [Link]

-

Kitevski, J. L., et al. (2015). Development of a single culture E. coli expression system for the enzymatic synthesis of fluorinated tyrosine and its incorporation into proteins. Biotechnology Letters. Available at: [Link]

-

Chem-Port. (n.d.). 19Flourine NMR. NMR Service. Available at: [Link]

-

Pomerantz, W. C., et al. (2014). Protein-observed 19F-NMR for fragment screening, affinity quantification and druggability assessment. Nature Protocols. Available at: [Link]

-

Lu, P., et al. (1976). lac repressor: 3-fluorotyrosine substitution for nuclear magnetic resonance studies. Proceedings of the National Academy of Sciences, 73(10), 3471-3475. Available at: [Link]

-

Wang, N., et al. (2018). Genetically encoding fluorosulfate-L-tyrosine to react with lysine, histidine and tyrosine via SuFEx in proteins in vivo. Nature Communications. Available at: [Link]

-

Gola, J., et al. (2020). Section of the 1 H NMR spectra of a) 2 mM and b) 4 mM... ResearchGate. Available at: [Link]

-

Jackson, S. E. (2014). Biosynthetic Incorporation of Fluorinated Amino Acids into Peptides and Proteins. Australian Journal of Chemistry. Available at: [Link]

-

Samanta, S., et al. (2017). Tyrosine-derived stimuli responsive, fluorescent amino acids. RSC Advances. Available at: [Link]

-

National Center for Biotechnology Information. (2005). O-(2-[18F]Fluoroethyl)-L-tyrosine. Molecular Imaging and Contrast Agent Database (MICAD). Available at: [Link]

-

National Center for Biotechnology Information. (n.d.). 2-Fluorotyrosine. PubChem Compound Database. Available at: [Link]

-

Biological Magnetic Resonance Bank. (n.d.). BMRB entry bmse000051 - L-Tyrosine. Available at: [Link]

-

P&S Chemicals. (n.d.). Product information, this compound. Available at: [Link]

-

Echo BioSystems. (n.d.). This compound. Available at: [Link]

-

National Center for Biotechnology Information. (n.d.). 3-Fluoro-L-tyrosine. PubChem Compound Database. Available at: [Link]

-

Chem-Impex. (n.d.). 3-Fluoro-L-tyrosine. Available at: [Link]

-

Truong, T., et al. (2016). Discriminating changes in protein structure using tyrosine conjugation. Protein Science. Available at: [Link]

Sources

- 1. Human Metabolome Database: 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0000158) [hmdb.ca]

- 2. L-Tyrosine | C9H11NO3 | CID 6057 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis of 2-[18F]fluoro-L-tyrosine via regiospecific fluoro-de-stannylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis and radiopharmacology of O-(2-[18F]fluoroethyl)-L-tyrosine for tumor imaging - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 2-Fluorotyrosine | C9H10FNO3 | CID 151473 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. L-酪氨酸 Pharmaceutical Secondary Standard; Certified Reference Material | Sigma-Aldrich [sigmaaldrich.com]

- 8. chemimpex.com [chemimpex.com]

- 9. hiroshima.repo.nii.ac.jp [hiroshima.repo.nii.ac.jp]

- 10. isotope.com [isotope.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

Foreword: The Strategic Importance of 2-Fluoro-L-tyrosine

An In-Depth Technical Guide to the Synthesis and Purification of 2-Fluoro-L-tyrosine

This compound (2-FY) is a non-canonical amino acid that has garnered significant attention across diverse scientific disciplines. Its strategic value lies in the unique properties conferred by the fluorine atom, a bioisostere of a hydrogen atom but with profoundly different electronic characteristics. In drug development, the incorporation of 2-FY can enhance metabolic stability and modulate binding affinity. For researchers in structural biology and proteomics, it serves as a powerful probe for ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy, offering a background-free signal to study protein structure, dynamics, and interactions.[1] Furthermore, its radiolabeled counterpart, 2-[¹⁸F]Fluoro-L-tyrosine, is a crucial positron emission tomography (PET) tracer for imaging protein synthesis and diagnosing tumors.[2][3][4][5]

This guide provides a comprehensive overview of the primary methodologies for the synthesis and purification of this compound, grounded in established chemical principles and field-proven protocols. It is designed for researchers, chemists, and drug development professionals who require a deep, practical understanding of how to produce this valuable compound with high purity and stereochemical integrity.

Part 1: Strategies for Stereoselective Synthesis

The synthesis of this compound presents a significant chemical challenge: the regioselective introduction of a fluorine atom onto the aromatic ring while preserving the delicate L-stereochemistry of the amino acid backbone. Two principal strategies have emerged as the most robust: enzymatic synthesis and multi-step chemical synthesis.

The Biocatalytic Approach: Enzymatic Synthesis

The use of enzymes offers an elegant and environmentally benign route to enantiomerically pure 2-FY. The primary enzyme employed for this purpose is Tyrosine Phenol-lyase (TPL) from species such as Citrobacter freundii.[6][7]

Causality of Method Choice: TPL is highly effective because it naturally catalyzes the reversible α,β-elimination of L-tyrosine to phenol, pyruvate, and ammonia. By manipulating reaction conditions and providing a modified substrate, the reverse reaction can be exploited for synthesis. This approach is inherently stereoselective, producing almost exclusively the L-enantiomer, thereby obviating the need for chiral resolution steps that often plague chemical syntheses.

Mechanism of Action: The TPL-catalyzed synthesis proceeds by the condensation of 2-fluorophenol with pyruvate and an ammonia source. The pyridoxal 5'-phosphate (PLP) cofactor within the enzyme's active site is crucial for activating the substrates and guiding the stereochemical outcome. This method has been successfully integrated into whole-cell systems, where E. coli is engineered to express TPL, allowing for the in-cell production of 2-FY from inexpensive starting materials.[6][8]

References

- 1. 2-Fluorotyrosine is a valuable but understudied amino acid for protein-observed 19F NMR - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis of 2-[18F]fluoro-L-tyrosine via regiospecific fluoro-de-stannylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis and radiopharmacology of O-(2-[18F]fluoroethyl)-L-tyrosine for tumor imaging - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Enantiospecific synthesis of 2-[18F]fluoro-l-phenylalanine and 2-[18F]fluoro-l-tyrosine by isotopic exchange - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. Development of a single culture E. coli expression system for the enzymatic synthesis of fluorinated tyrosine and its incorporation into proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Enzymatic synthesis of aza-l-tyrosines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Enzymatic synthesis of fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]

The Emergence of a Unique Bio-orthogonal Probe: A Technical Guide to the Discovery and History of 2-Fluoro-L-tyrosine

Abstract

This technical guide provides an in-depth exploration of 2-Fluoro-L-tyrosine (2FY), a fluorinated analog of the amino acid tyrosine. We will navigate its historical discovery, the evolution of its chemical synthesis, and its modern applications as a powerful bio-orthogonal probe in biomedical research. This document is intended for researchers, scientists, and drug development professionals, offering both a historical perspective and practical insights into the utility of this unique molecule. We will delve into the rationale behind its use in advanced analytical techniques such as ¹⁹F NMR for studying protein structure and dynamics, and its role as a precursor for radiolabeled imaging agents in positron emission tomography (PET).

Introduction: The Need for a Subtle Perturbation

In the intricate world of biological systems, understanding the structure, function, and dynamics of proteins is paramount. For decades, researchers have sought methods to observe these molecular machines in their native environment with minimal disruption. The ideal probe would be a silent observer, reporting on its surroundings without altering the very processes being studied. This quest led to the exploration of fluorinated amino acids, with this compound emerging as a particularly insightful, albeit historically underutilized, tool.

The substitution of a single hydrogen atom with fluorine on the aromatic ring of tyrosine offers a unique combination of properties. The fluorine atom is small, causing minimal steric perturbation to protein structure. However, its high electronegativity creates a distinct electronic environment, making the ¹⁹F nucleus a highly sensitive NMR probe. Crucially, fluorine is virtually absent in biological systems, providing a "background-free" signal for unambiguous detection. This guide will trace the path of this compound from its initial synthesis to its current role as a sophisticated tool for elucidating biological mechanisms.

Discovery and the Evolution of Synthetic Strategies

The journey of this compound is intrinsically linked to the broader development of fluorination chemistry. While early methods for creating fluorinated organic compounds were often harsh and non-specific, the demand for more precise tools in biology and medicine drove the innovation of more controlled synthetic routes.

The Dawn of Electrophilic Fluorination: A Seminal Synthesis

One of the foundational methods for the synthesis of fluorinated tyrosines, including this compound, involved the direct electrophilic fluorination of tyrosine derivatives. A key publication by Chirakal et al. in 1987 detailed the use of dilute fluorine gas to achieve this transformation.[1] This work highlighted a critical aspect of regioselectivity based on the protection state of the starting material. Fluorination of unprotected L-tyrosine predominantly yielded 3-fluoro-L-tyrosine, whereas the fluorination of a protected diacetylated ester of tyrosine led to the formation of this compound.[2] This discovery was a significant step forward, offering a direct pathway to this specific isomer.

The Balz-Schiemann Reaction: A Classic Approach

Another historical and fundamental method for introducing fluorine into an aromatic ring is the Balz-Schiemann reaction.[3] This reaction involves the conversion of a primary aromatic amine to a diazonium tetrafluoroborate salt, which upon thermal or photochemical decomposition, yields the corresponding aryl fluoride.[3][4] While not the most direct route starting from tyrosine, it represents a classic and viable strategy for the synthesis of fluorinated aromatic compounds and has been adapted for the preparation of various fluorinated molecules for pharmaceutical and research applications.[4]

Caption: Regiospecific synthesis via fluoro-de-stannylation.

Physicochemical and Spectroscopic Properties

A thorough understanding of the physicochemical properties of this compound is essential for its application in research. The introduction of the fluorine atom at the C2 position of the phenyl ring induces subtle but significant changes in its electronic and spectroscopic characteristics.

| Property | Value | Source |

| Molecular Formula | C₉H₁₀FNO₃ | [1] |

| Molecular Weight | 199.18 g/mol | [1] |

| ¹H NMR | Signals corresponding to the aromatic, alpha, and beta protons, with characteristic splitting due to fluorine coupling. | [1] |

| ¹³C NMR | Distinct chemical shifts for the carbon atoms of the phenyl ring, with the carbon directly bonded to fluorine showing a large C-F coupling constant. | [1] |

| ¹⁹F NMR | A characteristic chemical shift that is highly sensitive to the local chemical environment. | [1] |

| Mass Spectrometry | High-resolution mass spectrometry confirms the elemental composition. | [1] |

Applications in Modern Research

The unique properties of this compound have made it a valuable tool in several areas of advanced biomedical research, most notably in protein structural biology and in vivo imaging.

A "Valuable but Understudied" Probe for ¹⁹F NMR

Protein-observed ¹⁹F NMR (PrOF NMR) has emerged as a powerful technique for studying protein structure, dynamics, and interactions with ligands. [5]The fluorine atom in this compound serves as a sensitive reporter of its local environment within a protein. While its isomer, 3-fluoro-L-tyrosine (3FY), has been more extensively studied, recent research has highlighted the unique advantages of 2FY. [5][6] Causality in Experimental Choice: The choice between 2FY and 3FY is a prime example of applying field-proven insights. While 3FY often exhibits a greater change in chemical shift in response to solvent polarity, 2FY has been shown to cause a reduced perturbation of the pKa of the tyrosine hydroxyl group. [6]This makes 2FY a more "silent" observer in systems where maintaining the native charge state and hydrogen bonding capacity of the tyrosine residue is critical. Furthermore, 2FY can report on allosteric interactions that may not be detectable with 3FY labeling in certain protein complexes, offering a different and complementary window into protein function. [6] The process of incorporating this compound into a protein for NMR studies typically involves using an E. coli expression system where the endogenous tyrosine is replaced by the fluorinated analog in the growth media. [7]

Caption: Workflow for incorporating 2FY into proteins for NMR studies.

A Precursor for PET Imaging Agents

While this compound itself can be radiolabeled with ¹⁸F for PET imaging, a more widely used tracer is O-(2-[¹⁸F]fluoroethyl)-L-tyrosine ([¹⁸F]FET). [8]This derivative is synthesized from L-tyrosine and an ¹⁸F-labeled fluoroethylating agent. The development of efficient, often automated, syntheses for [¹⁸F]FET has been a major focus in radiopharmaceutical chemistry. [8] [¹⁸F]FET has shown great promise in oncology, particularly for brain tumor imaging. Unlike the most common PET tracer, [¹⁸F]FDG (a glucose analog), [¹⁸F]FET is an amino acid analog. Many tumors exhibit upregulated amino acid transport to fuel their rapid growth. [¹⁸F]FET is transported into cells primarily by the L-type amino acid transporter system but is not incorporated into proteins. [8]This leads to high accumulation in tumor tissue with relatively low uptake in surrounding healthy brain tissue, resulting in high-contrast images that can help delineate tumor boundaries and distinguish recurrent tumors from treatment-related changes. [8]

Experimental Protocol: Synthesis of this compound via Electrophilic Fluorination

The following protocol is a generalized procedure based on the principles of direct electrophilic fluorination of a protected tyrosine derivative, as inspired by the work of Chirakal et al. [1]Caution: This procedure involves the use of elemental fluorine gas, which is extremely toxic and reactive. This should only be performed by trained personnel in a specialized and properly ventilated fume hood with appropriate safety precautions.

Objective: To synthesize non-radioactive this compound.

Materials:

-

N,O-diacetyl-L-tyrosine methyl ester (protected tyrosine)

-

Dilute fluorine gas (e.g., 10% F₂ in Neon)

-

Anhydrous solvent (e.g., chloroform, acetonitrile)

-

Inert gas (e.g., Nitrogen or Argon)

-

Aqueous acid (e.g., HCl) for deprotection

-

Standard laboratory glassware for inert atmosphere reactions

-

Purification system (e.g., HPLC or column chromatography)

Procedure:

-

Preparation of the Reaction Vessel: A three-necked, round-bottom flask equipped with a gas inlet, a gas outlet leading to a scrubber (e.g., soda lime), and a stopper is thoroughly dried and purged with an inert gas.

-

Dissolution of Starting Material: The protected tyrosine derivative, N,O-diacetyl-L-tyrosine methyl ester, is dissolved in the anhydrous solvent within the reaction flask under an inert atmosphere.

-

Cooling: The reaction mixture is cooled to a low temperature (e.g., -78 °C using a dry ice/acetone bath) to control the reactivity of the fluorine gas.

-

Electrophilic Fluorination: The dilute fluorine gas is slowly bubbled through the stirred solution. The reaction progress is monitored by a suitable method (e.g., thin-layer chromatography or ¹⁹F NMR of aliquots).

-

Causality: The use of the protected tyrosine derivative is crucial for directing the fluorination to the 2-position of the aromatic ring. The acetyl groups modulate the electronic properties of the ring and sterically hinder attack at the 3-position. [1]5. Quenching: Once the reaction is complete, the flow of fluorine gas is stopped, and the system is thoroughly purged with inert gas to remove any residual fluorine. The reaction may be quenched by the addition of a suitable reagent like sodium bisulfite solution.

-

-

Workup: The reaction mixture is warmed to room temperature, and the organic layer is washed with water and brine, then dried over an anhydrous salt (e.g., Na₂SO₄). The solvent is removed under reduced pressure.

-

Deprotection: The resulting crude product (protected this compound) is hydrolyzed by heating with aqueous acid (e.g., 6M HCl) to remove the acetyl and methyl ester protecting groups.

-

Purification: The final product, this compound, is purified from the reaction mixture using a suitable chromatographic method such as reversed-phase HPLC.

-

Characterization: The identity and purity of the final product are confirmed by spectroscopic methods (¹H NMR, ¹³C NMR, ¹⁹F NMR, and Mass Spectrometry).

Conclusion and Future Perspectives

From its initial synthesis through direct fluorination to its current role as a sophisticated probe in NMR and a precursor for PET imaging agents, this compound has carved a unique niche in the landscape of chemical biology. Its ability to act as a minimally perturbing, bio-orthogonal reporter provides researchers with a powerful tool to investigate the intricacies of protein function and disease states. As synthetic methodologies continue to improve and our understanding of its utility deepens, we can expect to see even broader applications of this "understudied" yet highly valuable molecule in drug discovery, diagnostics, and fundamental biological research. The story of this compound is a testament to the power of a single atomic substitution to unlock new avenues of scientific inquiry.

References

-

Hess, E., Sichler, S., Kluge, A., & Coenen, H. H. (2002). Synthesis of 2-[18F]fluoro-L-tyrosine via regiospecific fluoro-de-stannylation. Applied Radiation and Isotopes, 57(2), 185-191. [Link]

-

Chirakal, R., Brown, K. L., Firnau, G., Garnett, E. S., Hughes, D. W., Sayer, B. G., & Smith, R. W. (1987). Synthesis of 2- and 3-fluorotyrosine with dilute fluorine gas. Journal of Fluorine Chemistry, 37(2), 267-278. [Link]

-

ChemInform Abstract: Synthesis of 2- and 3-Fluorotyrosine with Dilute Fluorine Gas. (1988). ChemInform, 19(21). [Link]

-

A Scalable Balz-Schiemann Reaction Protocol in a Continuous Flow Reactor. (2023). Journal of Visualized Experiments, (192). [Link]

-

Balz–Schiemann reaction. In Wikipedia. [Link]

- Newman, M. S., & Holmes, H. L. (Eds.). (1954). Organic Syntheses. John Wiley & Sons. (This is a general reference for organic chemistry procedures, including those related to the principles of the Balz-Schiemann reaction).

-

Ycas, P. D., Wagner, N., Olsen, N. M., Fu, R., & Pomerantz, W. C. K. (2020). 2-Fluorotyrosine is a valuable but understudied amino acid for protein-observed 19F NMR. Journal of Biomolecular NMR, 74(1), 61-69. [Link]

-

Wilkins, B. J., Marionni, S., Young, D. D., Liu, J., Wang, Y., Di Salvo, M. L., ... & Cropp, T. A. (2010). Site-specific incorporation of fluorotyrosines into proteins in Escherichia coli by photochemical disguise. Biochemistry, 49(8), 1557-1559. [Link]

-

Macmillan Group. (2017). Synthesis and Applications of Fluorinated α-Amino Acids. Princeton University. [Link]

-

A new precursor for the preparation of 6-[18F]-fluoro-L-m-tyrosine (FMT). eScholarship, University of California. [Link]

-

Gerig, J. T. (n.d.). Fluorine NMR. University of California, Santa Barbara. [Link]

-

Ycas, P. D., Wagner, N., Olsen, N. M., Fu, R., & Pomerantz, W. C. K. (2020). 2-Fluorotyrosine is a valuable but understudied amino acid for protein-observed 19F NMR. Journal of Biomolecular NMR, 74(1), 61–69. [Link]

-

Rapid Synthesis of Aryl Fluorides in Continuous Flow through the Balz-Schiemann Reaction. (2025). ResearchGate. [Link]

-

Singh, R. P., & Singh, P. (2015). Synthesis of Fluoro-Aromatics by Balz-Schiemann Reaction. A Greener Approach. Chemical Science Transactions, 4(4), 1149-1155. [Link]

-

Continuous flow reactor for Balz-Schiemann reaction: A new procedure for the preparation of aromatic fluorides. (2025). ResearchGate. [Link]

-

1H, 19F, and 13C Analysis in Under Two Minutes. (2019). AZoM. [Link]

-

Global incorporation of meta-fluorotyrosine or meta-fluorophenylalanine into 1,2-catechol dioxygenase modulates the binding affinities of substrates. (2023). Frontiers in Microbiology. [Link]

-

Stanitzek, H., Peters, J. A., & Geraldes, C. F. G. C. (2021). The precious Fluorine on the Ring: Fluorine NMR for biological systems. Progress in Nuclear Magnetic Resonance Spectroscopy, 124-125, 1-33. [Link]

-

Arntson, K. E., & Pomerantz, W. C. K. (2016). 19F NMR viewed through two different lenses: ligand-observed and protein-observed 19F NMR applications for fragment-based drug discovery. Journal of medicinal chemistry, 59(11), 5158–5171. [Link]

-

Zlatopolskiy, B. D., Zischler, J., Urusova, E. A., Kolks, N., & Neumaier, B. (2021). Production of 6-l-[18F]Fluoro-m-tyrosine in an Automated Synthesis Module for 11C-Labeling. Molecules (Basel, Switzerland), 26(18), 5550. [Link]

-

Section of the 1 H NMR spectra of a) 2 mM and b) 4 mM... (n.d.). ResearchGate. [Link]

Sources

- 1. Synthesis of 2- and 3-fluorotyrosine with dilute... [experts.mcmaster.ca]

- 2. ChemInform Abstract: Synthesis of 2‐ and... [experts.mcmaster.ca]

- 3. Balz–Schiemann reaction - Wikipedia [en.wikipedia.org]

- 4. A Scalable Balz-Schiemann Reaction Protocol in a Continuous Flow Reactor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. 2-Fluorotyrosine is a valuable but understudied amino acid for protein-observed 19F NMR - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Site-specific incorporation of fluorotyrosines into proteins in Escherichia coli by photochemical disguise - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Synthesis of 2-[18F]fluoro-L-tyrosine via regiospecific fluoro-de-stannylation - PubMed [pubmed.ncbi.nlm.nih.gov]

A Senior Application Scientist's Technical Guide to 2-Fluoro-L-tyrosine

Authored for Researchers, Scientists, and Drug Development Professionals

Foreword: Beyond the Catalog Number

In the landscape of non-canonical amino acids, 2-Fluoro-L-tyrosine (2-FY) emerges not merely as a catalog item but as a sophisticated tool for probing biological systems. Its strategic fluorination at the ortho-position of the phenyl ring—a seemingly subtle modification—imparts unique physicochemical properties that are leveraged in advanced biomedical research, from high-resolution protein structural analysis to clinical oncology imaging. This guide moves beyond a simple recitation of facts to provide a deeper, field-proven understanding of 2-FY's molecular characteristics, its primary applications, and the causality behind its selection in complex experimental designs.

Core Physicochemical & Structural Characteristics

The foundational attributes of this compound dictate its utility. The introduction of a fluorine atom, the most electronegative element, at the C2 position of the tyrosine ring creates a powerful yet minimally invasive probe.

Molecular Structure

The structure of this compound is that of the natural amino acid L-tyrosine, with a single hydrogen atom on the phenol ring substituted with a fluorine atom at the ortho-position relative to the side chain.

Caption: Molecular structure of this compound.

Quantitative Data Summary

The key quantitative properties of this compound are summarized below. These values are critical for experimental design, including buffer preparation, molar concentration calculations, and mass spectrometry analysis.

| Property | Value | Source(s) |

| IUPAC Name | (2S)-2-amino-3-(2-fluoro-4-hydroxyphenyl)propanoic acid | [1] |

| Molecular Formula | C₉H₁₀FNO₃ | [1][2][3] |

| Molecular Weight | 199.18 g/mol | [1][2][3] |

| CAS Number | 78709-81-6 | [2][4][5] |

| Appearance | White or pale white solid/powder | [6] |

| Storage Temperature | 2-8°C, protected from light | [4] |

Core Applications in Scientific Research

The utility of 2-FY is primarily centered on two advanced analytical techniques: Protein-Observed ¹⁹F NMR and Positron Emission Tomography (PET).

Application I: Protein-Observed ¹⁹F NMR (PrOF NMR)

Expertise & Causality: The ¹⁹F nucleus is an ideal probe for NMR spectroscopy. It has a spin of ½, a high gyromagnetic ratio, and is 100% naturally abundant. Crucially, fluorine is virtually absent from biological systems, meaning a ¹⁹F-labeled protein introduced into a cell or complex biological sample provides a clean, background-free NMR signal. The chemical shift of the ¹⁹F nucleus in 2-FY is exquisitely sensitive to its local microenvironment. Changes in protein conformation, ligand binding, or post-translational modifications near the incorporated 2-FY residue will induce a measurable change in the ¹⁹F chemical shift.

Incorporating 2-FY, as opposed to the more commonly studied 3-Fluoro-L-tyrosine (3-FY), offers distinct advantages. Research indicates that 2-FY can report on allosteric interactions that may be silent when using 3-FY labeling in the same protein complex.[7] Furthermore, 2-FY exhibits a reduced perturbation to the pKa of the tyrosine hydroxyl group, making it a more faithful mimic of the natural amino acid in sensitive electrostatic environments.[7]

Application II: Positron Emission Tomography (PET) Imaging

Expertise & Causality: The synthesis of 2-[¹⁸F]fluoro-L-tyrosine, a positron-emitting isotopologue, has established it as a valuable tracer for PET imaging.[8] PET is a non-invasive imaging technique that provides quantitative data on metabolic processes in vivo. The rationale for using radiolabeled amino acids like 2-[¹⁸F]fluoro-L-tyrosine stems from the elevated rate of amino acid transport and protein synthesis in malignant tumors compared to healthy tissue.[9]

Unlike [¹⁸F]FDG, the most common PET tracer which measures glucose metabolism, amino acid tracers can provide better tumor-to-background contrast in tissues with high basal glucose uptake, such as the brain.[10] 2-[¹⁸F]fluoro-L-tyrosine is actively transported into cells and is known to be incorporated into newly synthesized proteins, rendering it a potentially suitable tracer to image protein metabolism in vivo.[8] This allows for the clear delineation of tumors and the monitoring of treatment response.[11]

Methodology Spotlight: Synthesis of 2-[¹⁸F]fluoro-L-tyrosine

The following protocol is a conceptualized, step-by-step workflow for the electrophilic preparation of 2-[¹⁸F]fluoro-L-tyrosine, based on published methodologies.[8] This process must be performed in a specialized radiochemistry facility with appropriate shielding and automated synthesis modules.

Trustworthiness & Self-Validation: Each stage of this synthesis includes critical quality control (QC) steps. The final product's purity and identity are validated by High-Performance Liquid Chromatography (HPLC) to ensure that the radiochemical and enantiomeric purity are exceptionally high (>99%) before it can be considered for in vivo use.[8]

Experimental Workflow

Caption: Workflow for the synthesis of 2-[¹⁸F]fluoro-L-tyrosine.

Step-by-Step Methodology

-

Production of [¹⁸F]Fluoride: [¹⁸F]Fluoride is produced via the ¹⁸O(p,n)¹⁸F nuclear reaction by bombarding a target of enriched [¹⁸O]water with protons in a medical cyclotron.

-

[¹⁸F]F₂ Gas Production: The aqueous [¹⁸F]fluoride is then converted into gaseous electrophilic [¹⁸F]F₂.

-

Precursor Preparation: A protected 2-trialkylstannyl tyrosine derivative (e.g., O,N-di-Boc-2-triethylstannyl-L-tyrosine ethyl ester) is prepared and loaded into the automated synthesis module.[8] This precursor is specifically designed for regiospecific fluoro-de-stannylation, ensuring the fluorine is attached at the desired C2 position.

-

Radiolabeling Reaction: The [¹⁸F]F₂ gas is bubbled through a solution of the precursor. The tin-carbon bond is cleaved, and the ¹⁸F atom is incorporated onto the aromatic ring.

-

Deprotection: The protecting groups (e.g., Boc and ethyl ester) are removed by heating with a strong acid, such as aqueous hydrobromic acid.[8] This step is critical to yield the final amino acid structure.

-

Purification: The crude product is purified using preparative reverse-phase HPLC to isolate 2-[¹⁸F]fluoro-L-tyrosine from unreacted precursor, byproducts, and other impurities.

-

Formulation & QC: The collected HPLC fraction is reformulated into a sterile, isotonic saline solution suitable for injection. Final quality control checks, including analytical HPLC for radiochemical and enantiomeric purity, pH measurement, and sterility testing, are performed before release.

Safety, Handling, and Storage

While not classified as hazardous under all regulations, this compound is a chemical substance for research use and should be handled with appropriate care.[4]

-

Personal Protective Equipment (PPE): Always wear standard laboratory attire, including a lab coat, safety glasses with side shields, and chemical-resistant gloves.[4][12]

-

Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[12][13] Avoid contact with skin and eyes.[4][13] After handling, wash hands thoroughly.[4]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.[4][12] Protect from light.[4] Recommended storage temperature is typically between 2°C and 8°C.

-

Disposal: Dispose of waste according to applicable local, state, and federal regulations. Do not allow it to enter drains or surface water.[4]

Conclusion

This compound represents a convergence of synthetic chemistry and advanced biological inquiry. Its carefully designed structure provides a minimally perturbing yet highly informative probe for investigating protein dynamics via ¹⁹F NMR and metabolic activity through PET imaging. For the researcher, a comprehensive understanding of its molecular weight, structure, and the rationale behind its application is paramount to designing robust, insightful, and ultimately successful experiments.

References

-

Title: Synthesis of 2-[18F]fluoro-L-tyrosine via regiospecific fluoro-de-stannylation. Source: Applied Radiation and Isotopes URL: [Link]

-

Title: 2-Fluorotyrosine Source: PubChem, National Institutes of Health URL: [Link]

-

Title: Safety Data Sheet - 2-Fluoro-L-p-tyrosine Source: ABX - advanced biochemical compounds URL: [Link]

-

Title: The Synthesis of 2-Fluoro-DL-tyrosine and 2-Fluoro-4-methoxy-DL-phenylalanine Source: Journal of the American Chemical Society URL: [Link]

-

Title: Synthesis and radiopharmacology of O-(2-[18F]fluoroethyl)-L-tyrosine for tumor imaging Source: Journal of Nuclear Medicine URL: [Link]

-

Title: Solid-Phase Synthesis of O-(2-[18F]-Fluoro- ethyl)-L-tyrosine Source: Synfacts URL: [Link]

-

Title: Synthesis and Radiopharmacology of O-(2-[18F]fluoroethyl)-L-Tyrosine for Tumor Imaging Source: Journal of Nuclear Medicine URL: [Link]

-

Title: 2-Fluorotyrosine is a valuable but understudied amino acid for protein-observed 19F NMR Source: Journal of Biomolecular NMR URL: [Link]

-

Title: Product information, this compound Source: P&S Chemicals URL: [Link]

-

Title: O-(2-[18F]Fluoroethyl)-L-tyrosine Source: Molecular Imaging and Contrast Agent Database (MICAD) - NCBI URL: [Link]

-

Title: O-(2-(18F)fluoroethyl)-L-tyrosine Source: PubChem, National Institutes of Health URL: [Link]

Sources

- 1. 2-Fluorotyrosine | C9H10FNO3 | CID 151473 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. CAS 78709-81-6 | this compound - Synblock [synblock.com]

- 3. scbt.com [scbt.com]

- 4. crude.abx.de [crude.abx.de]

- 5. pschemicals.com [pschemicals.com]

- 6. chemimpex.com [chemimpex.com]

- 7. 2-Fluorotyrosine is a valuable but understudied amino acid for protein-observed 19F NMR - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Synthesis of 2-[18F]fluoro-L-tyrosine via regiospecific fluoro-de-stannylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. O-(2-[18F]Fluoroethyl)-L-tyrosine - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. O-(2-(18F)fluoroethyl)-L-tyrosine | C11H14FNO3 | CID 9834479 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. Synthesis and radiopharmacology of O-(2-[18F]fluoroethyl)-L-tyrosine for tumor imaging - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. chemicalbook.com [chemicalbook.com]

- 13. synquestlabs.com [synquestlabs.com]

Introduction: The Emergence of a Precision Probe in Structural Biology

An In-depth Technical Guide to the Spectroscopic Properties of 2-Fluoro-L-tyrosine

In the landscape of molecular biology and drug development, the ability to observe subtle changes in protein structure and function is paramount. While natural amino acids like tryptophan and tyrosine offer intrinsic fluorescence, their signals can be broad and often difficult to deconvolve in complex systems[1]. This has led to the development of unnatural amino acids (UAAs) designed as minimally perturbing probes. Among these, this compound (2FY) has emerged as a uniquely powerful, albeit underutilized, tool for nuclear magnetic resonance (NMR) spectroscopy.[2]

Unlike its more commonly studied isomer, 3-fluorotyrosine (3FY), the placement of the fluorine atom at the ortho position in 2FY offers distinct advantages in probing allosteric interactions and protein environments with reduced perturbation of the local pKa.[2] This guide provides a comprehensive overview of the core spectroscopic properties of this compound, offering both theoretical grounding and practical methodologies for its application. We will explore how the strategic introduction of a single fluorine atom profoundly influences its NMR, electronic, and vibrational characteristics, making it an invaluable asset for researchers in structural biology and pharmacology.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Fluorine-Centric Perspective

The primary utility of 2FY lies in its application as a ¹⁹F NMR probe. The ¹⁹F nucleus possesses several advantageous properties: it has a spin of ½, 100% natural abundance, and a gyromagnetic ratio that gives it 83% of the sensitivity of a proton.[3][4] Furthermore, because fluorine is virtually absent in biological systems, ¹⁹F NMR offers background-free signal detection.[3][4]

¹⁹F NMR: The Definitive Analytical Tool

The chemical shift of ¹⁹F is exceptionally sensitive to its local environment, boasting a range over 100 times larger than that of ¹H NMR.[3][5][6] This sensitivity means that minor changes in protein conformation, ligand binding, or solvent exposure can induce significant and easily detectable changes in the ¹⁹F chemical shift.[5]

Studies comparing 2FY with other fluorinated amino acids have shown that while it may be less responsive to simple changes in solvent polarity than 3FY, it excels at reporting on allosteric interactions that are not observed with 3FY labeling in certain protein complexes.[2] This suggests that 2FY provides a unique window into complex structural transitions. The reduced perturbation to the phenolic pKa by the ortho-fluorine atom makes 2FY a more faithful mimic of native tyrosine, supporting its use in studies where maintaining near-native protein stability and function is critical.[2]

¹H and ¹³C NMR: The Influence of the Ortho-Fluoro Group

The introduction of a highly electronegative fluorine atom at the C2 position of the aromatic ring significantly influences the chemical shifts of adjacent protons and carbons. In ¹H NMR, one would anticipate downfield shifts for the neighboring aromatic protons (H3, H5, H6) compared to native L-tyrosine due to the electron-withdrawing effect of fluorine. Furthermore, spin-spin coupling between ¹⁹F and nearby nuclei (²JHF, ³JHF, etc.) will introduce additional splitting patterns, providing valuable structural constraints.

Similarly, in ¹³C NMR, the C2 carbon directly attached to fluorine will exhibit a large one-bond C-F coupling constant (¹JCF) and a significant downfield shift. The surrounding carbons (C1, C3) will also be affected, though to a lesser extent. These predictable perturbations allow for unambiguous assignment when comparing spectra with the parent L-tyrosine molecule.

Summary of NMR Spectroscopic Data

The following table summarizes the known and expected NMR properties of this compound in comparison to L-Tyrosine.

| Parameter | L-Tyrosine | This compound (Expected/Reported) | Rationale / Comments |

| ¹⁹F Chemical Shift | N/A | Highly variable; sensitive to environment.[2] | Reports on local polarity, conformation, and binding events.[5] |

| ¹H Aromatic Shifts | δ ≈ 7.19 (d, H2/H6), 6.90 (d, H3/H5) ppm[7][8] | H3, H5, H6 expected to be downfield shifted with additional J-coupling to ¹⁹F. | Fluorine's electron-withdrawing nature deshields nearby protons. |

| ¹H Aliphatic Shifts | δ ≈ 3.93 (t, Hα), 3.05-3.20 (m, Hβ) ppm[7][8] | Minimal change expected. | The substituent effect diminishes rapidly with distance. |

| ¹³C Aromatic Shifts | C1: 129.5, C2/6: 133.5, C3/5: 118.6, C4: 157.7 ppm[7] | C2 will be significantly downfield shifted. C1 and C3 will also be affected. Large ¹JCF coupling expected for C2. | Direct attachment and through-bond effects of the electronegative fluorine. |

| ¹³C Aliphatic Shifts | Cα: 58.8, Cβ: 38.3, C=O: 177.0 ppm[7][8][9] | Minimal change expected. | The substituent effect is localized to the aromatic ring. |

Experimental Protocol: Protein-Observed ¹⁹F NMR (PrOF NMR)

This protocol outlines the workflow for incorporating 2FY into a protein and acquiring ¹⁹F NMR data.

Step 1: Protein Expression and Labeling

-

Obtain an E. coli expression strain (e.g., BL21(DE3)) transformed with the plasmid for the protein of interest.

-

Grow cells in M9 minimal media to an OD₆₀₀ of ~0.6-0.8.

-

To inhibit the endogenous synthesis of aromatic amino acids, add glyphosate to the culture.[4]

-

Supplement the media with L-phenylalanine, L-tryptophan, and this compound. Do not add unlabeled L-tyrosine.

-

Induce protein expression with IPTG and grow for the required time at the optimal temperature.

-

Harvest the cells and purify the 2FY-labeled protein using standard chromatographic techniques. Verify incorporation and purity via mass spectrometry.

Step 2: NMR Sample Preparation

-

Exchange the purified protein into a suitable NMR buffer (e.g., 20 mM Phosphate, 50 mM NaCl, pH 7.0) containing 10% D₂O for signal locking.

-

Concentrate the protein to the desired concentration (typically 100-500 µM).

-

Add a known concentration of a fluorine-containing reference standard (e.g., trifluoroacetic acid, TFA) for chemical shift referencing if required.

Step 3: NMR Data Acquisition

-

Use a high-field NMR spectrometer equipped with a cryoprobe tuned to the ¹⁹F frequency.[4]

-

Acquire a simple one-dimensional ¹⁹F spectrum. A standard pulse-acquire sequence is usually sufficient.

-

To improve signal-to-noise, especially for large proteins, consider using proton decoupling during acquisition.[6]

-

Optimize the spectral width to cover the expected range of aromatic fluorine signals and the reference compound.

-

Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.

Sources

- 1. Tyrosine-derived stimuli responsive, fluorescent amino acids - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 2-Fluorotyrosine is a valuable but understudied amino acid for protein-observed 19F NMR - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. USE OF 19F NMR TO PROBE PROTEIN STRUCTURE AND CONFORMATIONAL CHANGES - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Fluorine labeling of proteins for NMR studies – Bio-NMR Core [bionmr.cores.ucla.edu]

- 5. biophysics.org [biophysics.org]

- 6. 19Flourine NMR [chem.ch.huji.ac.il]

- 7. bmse000051 L-Tyrosine at BMRB [bmrb.io]

- 8. L-Tyrosine | C9H11NO3 | CID 6057 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Human Metabolome Database: 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000158) [hmdb.ca]

solubility of 2-Fluoro-L-tyrosine in different solvents

An In-Depth Technical Guide to the Solubility of 2-Fluoro-L-tyrosine

A Foreword for the Modern Researcher

In the landscape of contemporary biochemical and pharmaceutical research, non-canonical amino acids serve as powerful tools for probing and manipulating biological systems. This compound, an analog of L-tyrosine, has emerged as a particularly valuable probe. Its incorporation into proteins allows for detailed investigation of protein structure, dynamics, and interactions using ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy—a technique offering a unique window into molecular environments, free from the background noise of biological systems.[1] Furthermore, its radiolabeled counterpart, 2-[¹⁸F]fluoro-L-tyrosine, is a significant tracer in Positron Emission Tomography (PET) for visualizing metabolic processes like protein synthesis, especially in oncology.[1]

However, the effective application of this compound hinges on a fundamental, yet often overlooked, physicochemical property: its solubility. The ability to prepare stock solutions of known concentration, formulate it for in vivo studies, or ensure its availability during protein synthesis is paramount. This guide, prepared for the discerning researcher, scientist, and drug development professional, moves beyond simple data points. It delves into the molecular underpinnings of this compound's solubility, offers predictive insights based on established chemical principles, and provides robust experimental protocols for its empirical determination.

The Molecular Architecture: Factors Governing Solubility

The solubility of any compound is a complex interplay between its intrinsic properties and the nature of the solvent. For this compound, this is dictated by its zwitterionic character, the influence of its aromatic ring, and the unique effects of its fluorine substituent.

Chemical Structure and Physicochemical Properties

This compound is an alpha-amino acid with a molecular formula of C₉H₁₀FNO₃ and a molecular weight of 199.18 g/mol .[2][3] Its structure comprises a central chiral carbon, an amino group (-NH₂), a carboxylic acid group (-COOH), and a side chain featuring a 4-hydroxyphenyl group substituted with a fluorine atom at the second position (ortho to the hydroxyl group).

| Property | Value | Source |

| Molecular Formula | C₉H₁₀FNO₃ | [2][4] |

| Molecular Weight | 199.18 g/mol | [2][5] |

| Computed XLogP3 | -1.7 | [2] |

| Appearance | White solid/powder |

The computed XLogP3 value of -1.7 suggests that, despite the fluorine atom, the molecule is predominantly hydrophilic.[2]

The Decisive Role of pH and the Zwitterion

Like all amino acids, this compound can exist in different ionic states depending on the pH of the solution. It possesses at least two ionizable groups: the α-carboxylic acid and the α-amino group. The phenolic hydroxyl group is also weakly acidic.

-

In acidic solutions (low pH): The amino group is protonated (-NH₃⁺), and the carboxylic acid group is neutral (-COOH). The molecule carries a net positive charge.

-

In basic solutions (high pH): The carboxylic acid group is deprotonated (-COO⁻), and the amino group is neutral (-NH₂). The molecule carries a net negative charge.

-

At the Isoelectric Point (pI): The molecule exists predominantly as a zwitterion, with a protonated amino group (-NH₃⁺) and a deprotonated carboxyl group (-COO⁻), resulting in a net neutral charge.

The Fluorine Factor: A Unique Influence

The introduction of a fluorine atom onto the tyrosine ring imparts profound changes that influence solubility.[][10]

-

Inductive Effects: Fluorine is the most electronegative element, and its presence on the phenyl ring withdraws electron density via the sigma bond framework. This inductive effect can alter the acidity of the phenolic hydroxyl group and influence intermolecular interactions.[8]

-

Hydrophobicity and the "Fluorous Effect": The interaction of fluorinated compounds with solvents is complex. While the C-F bond is highly polar, perfluorinated chains are known to be "superhydrophobic" and tend to phase-separate from both aqueous and hydrocarbon media.[8] For a single substitution, as in this compound, the effect is more nuanced. The fluorine atom can disrupt the hydration shell around the molecule and alter its interaction with polar solvents like water and non-polar solvents. Fluorination has been shown to change the solubility profiles of peptides.[10]

-

Crystal Lattice Energy: Solubility is also governed by the energy required to break the solute-solute interactions in the crystal lattice. The fluorine atom can alter intermolecular packing and hydrogen bonding in the solid state, thereby changing the lattice energy and impacting how readily the molecule dissolves.

Caption: Key factors influencing the solubility of this compound.

Solubility Profile in Common Laboratory Solvents

Precise, experimentally determined quantitative solubility data for this compound is notably scarce in peer-reviewed literature and commercial datasheets. Therefore, this section presents a consolidated overview based on available Safety Data Sheets (SDS), established principles of amino acid chemistry, and data from its parent compound, L-tyrosine.

| Solvent | Solubility | Rationale & Commentary |

| Water (Neutral pH) | Very Low / Sparingly Soluble | An SDS for this compound states that a water solubility study was deemed unnecessary because the substance is "known to be insoluble in water".[11] This should be interpreted as very low or poor solubility, not absolute insolubility. This behavior is analogous to L-tyrosine, which has a solubility of only ~0.45 mg/mL at neutral pH due to its strong crystal lattice and zwitterionic nature near its isoelectric point.[12][13] |

| Aqueous Acid (e.g., 0.1 M HCl) | High | In acidic conditions (pH < pKa of carboxyl group), the molecule becomes a positively charged cation. This salt form is significantly more soluble in water than the neutral zwitterion. This is a standard method for dissolving sparingly soluble amino acids.[14][15] |

| Aqueous Base (e.g., 0.1 M NaOH) | High | In basic conditions (pH > pKa of amino group), the molecule becomes a negatively charged anion. Similar to the acidic salt, this anionic form exhibits much greater aqueous solubility.[12][14] |

| Methanol / Ethanol | Low to Very Low | L-tyrosine's solubility decreases in ethanol-water mixtures as the concentration of ethanol increases.[16] It is expected that this compound will follow a similar trend, exhibiting low solubility in pure lower-chain alcohols. |

| Dimethyl Sulfoxide (DMSO) | Soluble / High | DMSO is a highly polar aprotic solvent capable of disrupting the intermolecular forces in the crystal lattice of many organic molecules. L-tyrosine is readily soluble in DMSO.[12][17] It is highly probable that this compound is also soluble in DMSO, making it an excellent choice for preparing concentrated stock solutions. |

| N,N-Dimethylformamide (DMF) | Soluble | Similar to DMSO, DMF is a polar aprotic solvent widely used for dissolving amino acids and peptides.[18] this compound is expected to be soluble in DMF. |

A Validated Protocol for Experimental Solubility Determination

For applications requiring precise concentrations, the empirical determination of solubility is essential. The isothermal shake-flask method is a robust and widely accepted technique for measuring equilibrium solubility.[19][20]

Objective: To determine the equilibrium solubility of this compound in a chosen solvent at a specific temperature.

Materials:

-

This compound (high purity)

-

Solvent of interest (e.g., deionized water, phosphate-buffered saline pH 7.4, 0.1 M HCl, DMSO)

-

Scintillation vials or sealed glass tubes

-

Orbital shaker with temperature control (or water bath)

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PVDF)

-

Analytical balance

-

Calibrated pipettes

-

Quantification instrument (e.g., HPLC-UV or UV-Vis Spectrophotometer)

Step-by-Step Methodology:

-

Preparation of Supersaturated Slurry:

-

Add an excess amount of this compound solid to a pre-weighed vial. The amount should be sufficient to ensure that undissolved solid remains at equilibrium.

-

Pipette a known volume (e.g., 2.0 mL) of the desired solvent into the vial.

-

Securely cap the vial to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a temperature-controlled orbital shaker set to the desired temperature (e.g., 25 °C or 37 °C).

-

Agitate the slurry for a predetermined period to ensure equilibrium is reached. A period of 24 to 48 hours is typically sufficient for amino acids.[21] It is advisable to take measurements at multiple time points (e.g., 24, 48, and 72 hours) to confirm that the concentration in solution has plateaued.

-

-

Phase Separation:

-

Once equilibrium is reached, remove the vials from the shaker and let them stand briefly to allow larger particles to settle.

-

To remove undissolved solid, centrifuge the vials at high speed (e.g., 10,000 x g for 15 minutes).

-

Carefully aspirate a known volume of the clear supernatant. For added certainty, the aspirated supernatant can be passed through a syringe filter to remove any remaining fine particulates.

-

-

Quantification:

-

Accurately dilute the supernatant with an appropriate mobile phase or buffer to a concentration that falls within the linear range of the analytical instrument.

-

Analyze the concentration of the diluted sample using a pre-validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Prepare a calibration curve using standards of this compound of known concentrations.

-

Calculate the original concentration in the supernatant, accounting for the dilution factor. The result is the equilibrium solubility.

-

Caption: Workflow for the isothermal shake-flask solubility determination method.

Practical Recommendations for Laboratory Use

-

Preparing Concentrated Stock Solutions: For preparing high-concentration stock solutions (>10 mM), it is strongly recommended to use DMSO or a pH-adjusted aqueous solvent. To dissolve in an acidic solution, use 0.1 to 1.0 M HCl. To dissolve in a basic solution, use 0.1 to 1.0 M NaOH, adding it dropwise until the solid dissolves. These stock solutions should be stored appropriately, typically at -20°C.[22]

-

Working with Neutral Aqueous Buffers: When preparing solutions in neutral buffers (e.g., PBS for cell culture), be mindful of the very low solubility. Add the this compound solid directly to the final medium or buffer and allow sufficient time for dissolution with agitation. Do not attempt to make a concentrated aqueous stock at neutral pH and then dilute it, as this will likely result in precipitation.

-

Aiding Dissolution: Sonication and gentle warming can be used to accelerate the dissolution process. However, prolonged exposure to high temperatures should be avoided to prevent potential degradation.

-

Alternative Delivery Strategy: For applications like cell culture media that require high concentrations of tyrosine at neutral pH, a common strategy is to use a more soluble dipeptide form.[13] While not commercially ubiquitous for this compound, custom synthesis of a dipeptide like Glycyl-2-Fluoro-L-tyrosine could be a viable strategy to overcome solubility limitations.

Conclusion

The solubility of this compound is a critical parameter that is governed by a nuanced interplay of its zwitterionic nature and the unique physicochemical effects of its ortho-fluorine substituent. While quantitative data remains sparse, a clear qualitative and predictive understanding can be established. Solubility is minimal at its isoelectric point in aqueous media and can be dramatically increased by adjusting the pH to either acidic or basic conditions. For organic solvents, polar aprotic solvents like DMSO and DMF are the most effective choices for achieving high concentrations. For researchers requiring precise data, the implementation of a standardized experimental protocol, such as the isothermal shake-flask method, is indispensable. A thorough understanding of these principles is not merely academic; it is a prerequisite for the successful and reproducible application of this powerful amino acid probe in pioneering research.

References

- ABX advanced biochemical compounds. (n.d.). Safety Data Sheet - 2-Fluoro-L-p-tyrosine.

- ChemicalBook. (2025). This compound - Safety Data Sheet.

- ResearchGate. (n.d.). Experimental solubility data and correlated results of amino acids in water at 298.15 K. [Diagram].

- SynQuest Laboratories, Inc. (n.d.). 2'-Fluoro-DL-tyrosine Safety Data Sheet.

- Needham, T. E., Jr. (n.d.). The Solubility of Amino Acids in Various Solvent Systems. DigitalCommons@URI.

- BOC Sciences. (n.d.). Fluorinated Amino Acids.

- Applied BioChem. (n.d.). QUALITATIVE ANALYSIS OF AMINO ACIDS AND PROTEINS.

- Needham, T. E., Jr. (n.d.). The Solubility of Amino Acids in Various Solvent Systems.

- National Center for Biotechnology Information. (n.d.). 2-Fluorotyrosine. PubChem Compound Database.

- ECHEMI. (n.d.). 2-Fluoro-5-hydroxy-L-tyrosine SDS, 75290-51-6 Safety Data Sheets.

- Thordarson, P., et al. (n.d.). Solubility of the Proteinogenic α-Amino Acids in Water, Ethanol, and Ethanol–Water Mixtures.

- Deming, T. J., et al. (n.d.).

- Gouverneur, V., et al. (n.d.). Synthesis of complex unnatural fluorine-containing amino acids. PMC.

- DeGrado, W. F., et al. (n.d.).

- Sigma-Aldrich. (2025).

- Benchchem. (n.d.). This compound | 78709-81-6.

- He, Q., et al. (2018). Solubility of l-tyrosine in aqueous solutions of methanol, ethanol, n-propanol and dimethyl sulfoxide: Experimental determination. The Journal of Chemical Thermodynamics.

- Autechem. (n.d.).

- AG Scientific. (n.d.). L-Tyrosine in Cell Culture.

- ResearchGate. (n.d.).

- He, Q., et al. (n.d.).

- ResearchGate. (n.d.). Physicochemical properties of tyrosine derived fluorescent amino acids.

- P&S Chemicals. (n.d.).

- Semantic Scholar. (n.d.).

- Synblock. (n.d.). CAS 78709-81-6 | this compound.

- PubMed. (1936).

- MedChemExpress. (n.d.).

- Echo BioSystems. (n.d.). This compound.

- ACS Publications. (2019). Solubility of d-Tryptophan and l-Tyrosine in Several Organic Solvents.

- ResearchGate. (n.d.).

- Reddit. (2024). L-Tyrosine solubility. r/chemistry.

- Evonik. (n.d.).

- ECHEMI. (n.d.). How can I prepare L-Tyrosine solution?

- Sigma-Aldrich. (n.d.). m-Fluoro-DL-tyrosine 403-90-7.

- Sigma-Aldrich. (n.d.).

- National Center for Biotechnology Information. (n.d.). 3-Fluoro-L-tyrosine. PubChem Compound Database.

Sources

- 1. This compound | 78709-81-6 | Benchchem [benchchem.com]

- 2. 2-Fluorotyrosine | C9H10FNO3 | CID 151473 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. CAS 78709-81-6 | this compound - Synblock [synblock.com]

- 4. pschemicals.com [pschemicals.com]

- 5. 3-Fluoro-L-tyrosine | C9H10FNO3 | CID 643330 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. "The Solubility of Amino Acids in Various Solvent Systems" by Thomas E. Needham [digitalcommons.uri.edu]

- 7. tetrazolelover.at.ua [tetrazolelover.at.ua]

- 8. Fluorinated Protein and Peptide Materials for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Synthesis of complex unnatural fluorine-containing amino acids - PMC [pmc.ncbi.nlm.nih.gov]

- 11. crude.abx.de [crude.abx.de]

- 12. L-Tyrosine in Cell Culture [sigmaaldrich.cn]

- 13. Enhancing the solubility of L-Tyrosine in cell culture media applications [evonik.com]

- 14. uobabylon.edu.iq [uobabylon.edu.iq]

- 15. echemi.com [echemi.com]

- 16. THE SOLUBILITIES OF THE l-DIHALOGENATED TYROSINES IN ETHANOL-WATER MIXTURES AND CERTAIN RELATED DATA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. refp.cohlife.org [refp.cohlife.org]

- 18. reddit.com [reddit.com]

- 19. researchgate.net [researchgate.net]

- 20. pubs.acs.org [pubs.acs.org]

- 21. pubs.acs.org [pubs.acs.org]

- 22. This compound [echobiosystems.com]

A Technical Guide to 2-Fluoro-L-tyrosine for Researchers and Drug Development Professionals

This guide provides an in-depth technical overview of 2-Fluoro-L-tyrosine, a non-canonical amino acid with significant applications in contemporary research and pharmaceutical development. We will explore its commercial availability, critical quality attributes for sourcing, and detailed methodologies for its application, particularly in protein engineering and advanced analytical techniques.

Introduction: The Strategic Advantage of Fluorine in Amino Acid Chemistry